1-Methyl-3-phenyl-1H-pyrazol-5-amine
Overview
Description
1-Methyl-3-phenyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C10H11N3 and a molecular weight of 173.22 g/mol . It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Mechanism of Action
Target of Action
It is known to be used as an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These compounds are selective and orally active dipeptidylpeptidase 4 inhibitors , suggesting that 1-Methyl-3-phenyl-1H-pyrazol-5-amine may interact with similar targets.
Mode of Action
It’s known that the compound’s amine group has significant basicity and nucleophilicity, which allows it to undergo a series of nucleophilic substitution reactions to produce derived pyrazole compounds .
Biochemical Pathways
It is known to react with 6-methyl-4-oxo-4h-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one . This suggests that it may be involved in the modification of these molecules in biochemical pathways.
Pharmacokinetics
It is known to be a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and absorption rate.
Result of Action
It is known to be used as an intermediate in the synthesis of compounds with antidiabetic activity , suggesting that it may have similar effects.
Action Environment
It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°c , suggesting that light, moisture, and temperature may affect its stability.
Biochemical Analysis
. . .
Biochemical Properties
The amino group in 1-Methyl-3-phenyl-1H-pyrazol-5-amine has significant basicity and nucleophilicity, which can undergo a series of nucleophilic substitution reactions to obtain derived pyrazole compounds
Molecular Mechanism
It is known that the compound can react with other molecules to form derived pyrazole compounds
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine source . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction conditions, including temperature, pressure, and catalyst selection, to achieve efficient synthesis.
Chemical Reactions Analysis
1-Methyl-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and pressures to optimize yields.
Scientific Research Applications
1-Methyl-3-phenyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Comparison with Similar Compounds
1-Methyl-3-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazol-5-amine: Similar in structure but lacks the methyl group at the 1-position.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar but with different substitution patterns on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-methyl-5-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYRMURRLLYLPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333717 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-50-5 | |
Record name | 1-Methyl-3-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-phenyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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